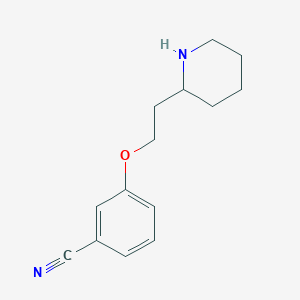
2-Chloro-3-(dichloromethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dichloromethyl)pyrazine is a chlorinated derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms attached to the pyrazine ring, specifically at the 2 and 3 positions. It has a molecular formula of C5H3Cl3N2 and a molecular weight of 197.45 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(dichloromethyl)pyrazine typically involves the chlorination of methylpyrazine. One common method is the direct chlorination of methylpyrazine by heating it in a suitable solvent. This process introduces chlorine atoms at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(dichloromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-3-(dichloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving nitrogen-containing heterocycles, which are important in various biological processes.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(dichloromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For instance, it may inhibit kinase activity, leading to altered cell signaling pathways .
Comparación Con Compuestos Similares
2-Chloropyrazine: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
3-Chloropyrazine: Similar structure but with chlorine at a different position, leading to different reactivity and applications.
2,3-Dichloropyrazine: Contains two chlorine atoms but lacks the dichloromethyl group, resulting in different chemical properties.
Propiedades
Número CAS |
21598-37-8 |
|---|---|
Fórmula molecular |
C5H3Cl3N2 |
Peso molecular |
197.45 g/mol |
Nombre IUPAC |
2-chloro-3-(dichloromethyl)pyrazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-4(7)3-5(8)10-2-1-9-3/h1-2,4H |
Clave InChI |
GJOBDDDTRPSCDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
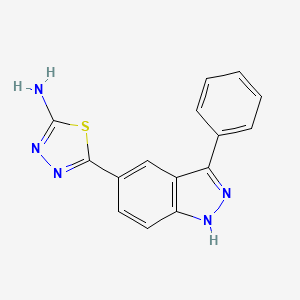
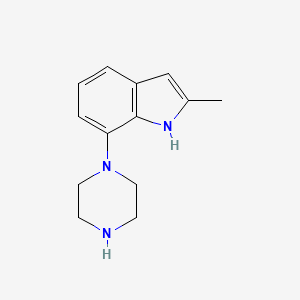
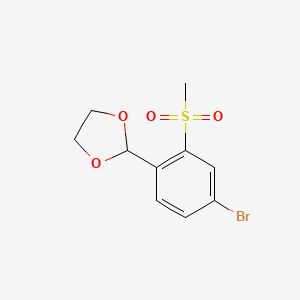
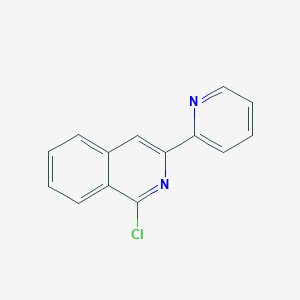
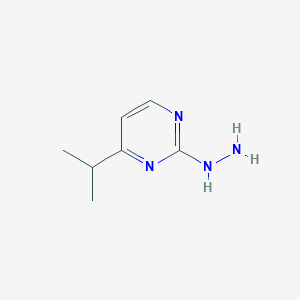

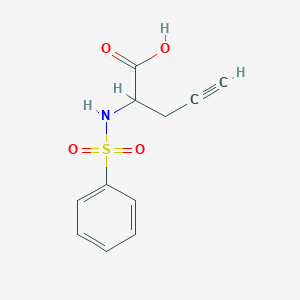
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
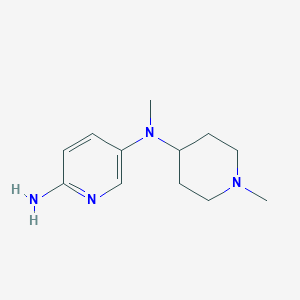

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
